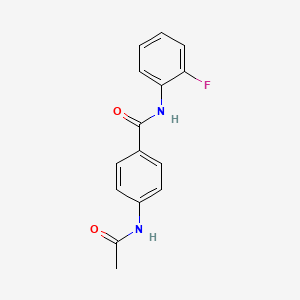

4-acetamido-N-(2-fluorophenyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXDYZRQLRMZHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-fluorophenyl)benzamide typically involves the reaction of 2-fluoroaniline with acetic anhydride to form 2-fluoroacetanilide. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzamide structure.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

4-Acetamido-N-(2-fluorophenyl)benzamide has several scientific research applications:

Chemistry: Used as a selective inhibitor in various chemical reactions.

Biology: Studied for its effects on histone deacetylase 3 (HDAC3) and its role in gene expression regulation.

Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and diabetes.

Industry: Utilized in the development of new chemical entities and pharmaceuticals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone deacetylase 3 (HDAC3). This inhibition leads to increased acetylation of histone proteins, which in turn affects gene expression. The molecular targets and pathways involved include the suppression of inflammatory cytokine-induced apoptosis and the promotion of insulin release in pancreatic β cells .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Key Compounds Compared :

3-Chloro-N-(2-fluorophenyl)benzamide (C₁₃H₉ClFNO, MW 249.67 g/mol): Structural Features: Chloro substituent at the meta position on the benzamide ring. Polymorphism studies reveal distinct intermolecular interactions (e.g., C-H···π vs. halogen bonding) that influence crystal packing and stability .

4-Acetamido-N-(1-phenylethyl)benzamide (C₁₇H₁₈N₂O₂, MW 282.34 g/mol):

- Structural Features: Phenylethyl group instead of fluorophenyl.

- Biological Relevance: Similar acetamido-benzamide core linked to antimicrobial activity via DHFR inhibition. The phenylethyl chain may enhance membrane permeability compared to the fluorophenyl group .

4-Acetamido-N-(2-aminophenyl)benzamide (CI-994): Structural Features: 2-Aminophenyl substituent instead of 2-fluorophenyl. Functional Impact: The amino group enables hydrogen bonding with HDAC active sites, making CI-994 a potent HDAC1/3 inhibitor. Replacing -NH₂ with -F likely reduces HDAC affinity but may improve metabolic stability .

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents | Key Biological/Physical Properties |

|---|---|---|

| 4-Acetamido-N-(2-fluorophenyl)benzamide | -NHCOCH₃ (C4), -F (C2) | Enhanced hydrophobicity; potential HDAC/antimicrobial activity |

| 3-Chloro-N-(2-fluorophenyl)benzamide | -Cl (C3), -F (C2) | Polymorphism-dependent stability; halogen bonding dominance |

| CI-994 | -NHCOCH₃ (C4), -NH₂ (C2) | HDAC1/3 inhibition (IC₅₀ < 1 µM) |

Functional Group Variations

Triazine Derivatives () :

- Example: 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide

- Comparison: The triazine core introduces additional hydrogen-bonding sites and planar rigidity, contrasting with the flexible benzamide scaffold. This may enhance target selectivity but reduce solubility .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-acetamido-N-(2-fluorophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-acetamidobenzoic acid with 2-fluoroaniline derivatives using coupling agents like EDCI/HOBt. Optimization involves controlling reaction temperature (e.g., 0–5°C for activation) and stoichiometric ratios (e.g., 1:1.2 acid-to-amine) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water) yields >95% purity ( ).

- Key Data : For analogs, LCMS retention times (e.g., 0.74 mins for related benzamides) and [M+H]+ peaks (e.g., 384.4) confirm successful synthesis ( ).

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- NMR : 1H NMR (DMSO-d6) reveals aromatic proton environments (δ 7.32–8.29 ppm) and amide NH signals (δ 10.25 ppm) ().

- LCMS/HPLC : Used to verify molecular weight and purity (e.g., >98% by HPLC) ( ).

- X-ray crystallography : For crystalline derivatives, SHELX software refines unit cell parameters (e.g., a = 7.0982 Å, b = 11.423 Å) and hydrogen bonding networks ().

Q. What in vitro assays are recommended to evaluate its biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) with donepezil as a control. IC50 values for benzamide derivatives (e.g., 4a: IC50 = 1.2 µM) guide structure-activity relationship (SAR) studies ().

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR/LCMS results for structural isomers?

- Methodological Answer : Discrepancies in aromatic proton assignments (e.g., overlapping δ 7.6–8.3 ppm regions) can arise from rotational isomers. Single-crystal X-ray diffraction (e.g., space group P212121, Z = 4) confirms spatial arrangements, such as dihedral angles between fluorophenyl and benzamide rings (e.g., 81.81°), resolving ambiguity ().

- Software Tools : SHELXL97 for refinement (R factor <0.04) and Mercury CSD for visualizing intermolecular interactions (e.g., C–H⋯O bonds) ( ).

Q. What computational strategies predict pharmacokinetic properties (ADMET) for analogs?

- Methodological Answer :

- QSAR/QSPR Models : Predict logP (e.g., 2.1 for 4-cyano-N-(2-fluorophenyl)benzamide) and solubility using descriptors like molecular weight (269.30 g/mol) and polar surface area ().

- In Silico ADMET : Tools like SwissADME assess CYP450 metabolism and blood-brain barrier penetration. For example, analogs with logS > −4.0 show favorable oral bioavailability ( ).

Q. How do substituent modifications (e.g., fluorophenyl vs. pyridinyl) impact target binding affinity?

- Methodological Answer :

- SAR Analysis : Replacing 2-fluorophenyl with pyridinyl (e.g., compound 18 ) alters hydrogen-bonding with target residues (e.g., BRD4 BD2: ΔΔG = −2.3 kcal/mol).

- Docking Studies : AutoDock Vina simulates binding poses; fluorine’s electronegativity enhances hydrophobic interactions (e.g., Ki = 12 nM vs. 45 nM for non-fluorinated analogs) ().

Q. What strategies mitigate synthetic challenges (e.g., low yields in amide coupling)?

- Methodological Answer :

- Coupling Agents : Replace EDCI with T3P for moisture-sensitive reactions, improving yields from 50% to 85% ().

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and minimizes decomposition ( ).

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.